4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one
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Overview
Description
The compound “4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one” is a chemical compound1. However, there is limited information available about this specific compound. It seems to be related to a series of compounds that were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra23.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one”. However, related compounds have been synthesized and evaluated for their anti-tubercular activity23.Molecular Structure Analysis
The molecular structure of “4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one” is not explicitly provided in the search results. However, it is likely to be similar to the structures of related compounds23.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one”. However, related compounds have been involved in various chemical reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one” are not explicitly provided in the search results1.Scientific Research Applications
Synthesis and Molecular Structure
4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one serves as a structural core in the synthesis of various heterocyclic compounds due to its unique chemical properties. For instance, compounds synthesized from related structures exhibit significant anti-inflammatory and analgesic activities, indicating the potential utility of 4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one in developing novel therapeutic agents. The detailed molecular structure and synthesis processes are crucial for understanding its interaction with biological targets, thus aiding in the design of drugs with desired pharmacological profiles (Abu‐Hashem et al., 2020).
Potential Fluorescent Probes for DNA Detection
The molecular framework of 4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one-related compounds has been explored for potential applications in DNA detection. Novel aminated derivatives have shown promising results as fluorescent probes, highlighting the compound's utility in biochemical assays and research applications. The enhanced fluorescence emission intensity in the presence of ct-DNA suggests that derivatives of 4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one could be valuable tools in molecular biology and diagnostic procedures (Perin et al., 2011).
Central Pharmacological Activity
Derivatives of 4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one, particularly those incorporating the piperazine moiety, have been identified for their central pharmacological activity, encompassing antipsychotic, antidepressant, and anxiolytic effects. This highlights the compound's relevance in neuropsychiatric drug development, where its derivatives can be optimized for therapeutic applications. The investigation into such derivatives enriches our understanding of the chemical basis for drug action and opens new avenues for treating psychiatric disorders (Brito et al., 2018).
Antimicrobial Activity
The antimicrobial potential of 4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one derivatives has been explored, with some compounds exhibiting noteworthy efficacy against bacterial strains. This suggests the compound's applicability in addressing antibiotic resistance and developing new antimicrobial agents. Studies focusing on the synthesis and antimicrobial screening of such derivatives are essential for discovering novel therapeutics aimed at combating infectious diseases (Rostamizadeh et al., 2013).
Safety And Hazards
There is no specific information available on the safety and hazards of “4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one”. However, related compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and were found to be non-toxic to human cells23.
Future Directions
The future directions for “4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one” are not explicitly mentioned in the search results. However, the molecular interactions of related compounds in docking studies reveal their suitability for further development23.
properties
IUPAC Name |
4-(6-phenylmethoxypyrimidine-4-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-14-9-20(7-6-17-14)16(22)13-8-15(19-11-18-13)23-10-12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYPHCLCDJGMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperazin-2-one |
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